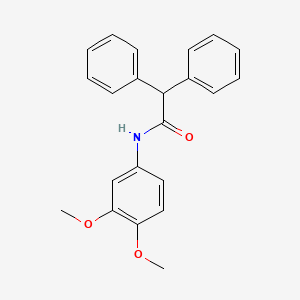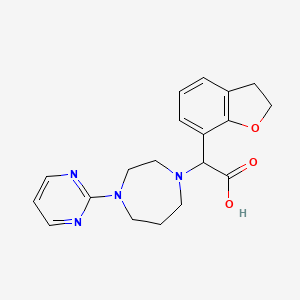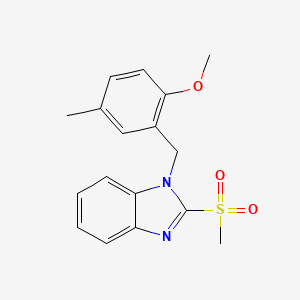
N-(2,6-diethylphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-3-nitrobenzamide, commonly known as Dinitolmide (DIMET), is a chemical compound that has been extensively studied for its application in scientific research. It is a yellow crystalline powder with a molecular formula of C15H16N2O3 and a molecular weight of 276.3 g/mol. This compound has been used in various research studies due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of Dinitolmide involves the inhibition of mitochondrial respiration. It targets the electron transport chain in the mitochondria, leading to the disruption of ATP synthesis and ultimately cell death. This mechanism of action has been found to be effective in preventing the growth of protozoa and cancer cells.
Biochemical and Physiological Effects:
Dinitolmide has been found to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Dinitolmide has also been found to modulate the immune response by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dinitolmide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied for its application in scientific research. However, there are also limitations to its use. Dinitolmide has low solubility in water, which can make it difficult to administer in vivo. It also has a narrow therapeutic window, which can make it challenging to determine the optimal dosage for use in experiments.
Direcciones Futuras
There are several future directions for research on Dinitolmide. One area of interest is its potential application in the treatment of parasitic diseases. Further studies are needed to determine the efficacy of Dinitolmide in vivo and to optimize its dosage and administration. Another area of interest is its potential application in the treatment of cancer. Further studies are needed to determine the optimal conditions for the use of Dinitolmide in cancer treatment and to identify any potential side effects. Additionally, research is needed to explore the use of Dinitolmide in other areas of scientific research, such as immunology and microbiology.
Métodos De Síntesis
The synthesis of Dinitolmide involves the condensation of 2,6-diethylphenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using recrystallization techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
Dinitolmide has been extensively studied for its application in scientific research. It has been used as a feed additive for poultry to prevent coccidiosis, a parasitic disease caused by protozoa. Dinitolmide has also been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-12-7-5-8-13(4-2)16(12)18-17(20)14-9-6-10-15(11-14)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFAIQGKHOANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Diethyl-3-nitrobenzanilide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4aR*,8aR*)-7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5673985.png)
![2-cyano-3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5673987.png)
![6-[(3S)-3-hydroxy-3-phenylpropyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5673999.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5674011.png)

![N-[2-(2-fluorophenyl)ethyl]-4-(1-methyl-1H-imidazol-2-yl)-1-piperidinecarboxamide](/img/structure/B5674024.png)

![ethyl 4-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5674037.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5674046.png)

![(1S*,5R*)-6-[(5-methyl-2-pyrazinyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674074.png)
![3-{[(2-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5674081.png)

![5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)